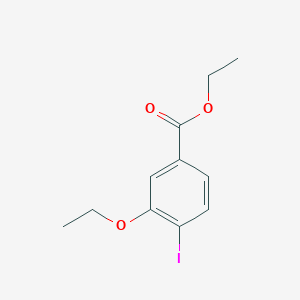

Ethyl 3-ethoxy-4-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-ethoxy-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNVUVRUUNUWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630504 | |

| Record name | Ethyl 3-ethoxy-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741699-04-7 | |

| Record name | Ethyl 3-ethoxy-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Significance of Aryl Iodide Esters in Organic Synthesis

Strategic Importance of Halogenated Benzoate (B1203000) Esters in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. e3s-conferences.orgchemistry.coach Halogenated benzoate esters are crucial in this process as the halogen atom can be easily replaced or used to form new carbon-carbon or carbon-heteroatom bonds. uni-regensburg.de This functional group interchangeability allows for the strategic disconnection of complex molecules into simpler precursors. e3s-conferences.org The ester group can also be modified or can direct the regioselectivity of reactions on the aromatic ring.

Precedents for Ethoxy-Substituted Aromatics in Advanced Chemical Research

Ethoxy-substituted aromatic compounds are prevalent in various areas of chemical research, including pharmaceuticals and materials science. The ethoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. solubilityofthings.com This substituent can also play a role in the biological activity of a molecule. For instance, ethoxy groups are found in various bioactive compounds and can impact their metabolic stability and pharmacokinetic properties. The presence of an ethoxy group in a molecule like ethyl 3-ethoxy-4-iodobenzoate can therefore be of strategic importance in the design of new functional materials and therapeutic agents. google.com

Methodological Advancements in the Functionalization of Aromatic Rings

The functionalization of aromatic rings is a cornerstone of organic synthesis. beilstein-journals.org Over the years, numerous methods have been developed to introduce a wide array of functional groups onto aromatic scaffolds. acs.org Key advancements include:

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings have revolutionized the formation of carbon-carbon bonds, often utilizing aryl halides as starting materials. beilstein-journals.org Copper-catalyzed reactions have also emerged as powerful tools for forming carbon-sulfur and other carbon-heteroatom bonds. rsc.orgresearchgate.net

Direct C-H Functionalization: More recently, methods for the direct functionalization of C-H bonds on aromatic rings have gained prominence. mdpi.comnih.gov These methods offer a more atom-economical approach by avoiding the pre-functionalization of the aromatic ring with a halogen. mdpi.com

Electrophilic Aromatic Substitution (EAS): EAS remains a fundamental method for introducing substituents onto aromatic rings. solubilityofthings.comresearchgate.net Research continues to refine these reactions for better selectivity and milder conditions. acs.org

Aryl iodides are particularly useful in many of these advanced methodologies due to their high reactivity in oxidative addition steps of catalytic cycles. nagoya-u.ac.jpacs.org

Contribution of "this compound" to Contemporary Synthetic Methodologies

This compound serves as a valuable intermediate in a variety of synthetic transformations. Its utility is demonstrated in its application in the synthesis of more complex molecules. For example, it has been used as a starting material in the synthesis of methyl 3-ethoxy-4-(3-methoxy-3-oxoprop-1-enyl)benzoate. rsc.org This reaction showcases the ability to functionalize the aryl iodide portion of the molecule while retaining the ethoxy and ester functionalities.

The presence of three distinct functional groups on the aromatic ring of this compound allows for a high degree of synthetic flexibility. The iodo group can participate in cross-coupling reactions, the ester can be hydrolyzed or converted to other functional groups, and the ethoxy group can influence the regioselectivity of further substitutions. This multifunctionality makes it a significant contributor to the toolbox of modern synthetic chemists.

Advanced Synthetic Methodologies for Ethyl 3 Ethoxy 4 Iodobenzoate

Esterification Strategies for Benzoic Acid Precursors

The formation of the ethyl ester from the corresponding carboxylic acid, 3-ethoxy-4-iodobenzoic acid, is a critical transformation. Several methods can be employed, each with distinct advantages in terms of yield, reaction conditions, and substrate compatibility.

Fischer Esterification Optimization

The Fischer-Speier esterification is a classic and direct method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.comlibretexts.orggeorganics.sk The synthesis of Ethyl 3-ethoxy-4-iodobenzoate via this method involves the reaction of 3-ethoxy-4-iodobenzoic acid with ethanol (B145695) under acidic conditions.

The reaction is an equilibrium process, and to achieve high yields, optimization is crucial. byjus.com Key strategies for optimization include:

Use of Excess Alcohol : Employing ethanol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the formation of the ethyl ester. georganics.skpatsnap.comyoutube.com

Water Removal : The water produced during the reaction can be removed to prevent the reverse hydrolysis reaction. This can be achieved azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using dehydrating agents. georganics.skoperachem.com

Catalyst Selection : Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are conventional catalysts. operachem.com Lewis acids and solid acid catalysts, like certain metal salts or acidic resins (e.g., Amberlyst-15), are also effective and can simplify product purification. patsnap.comacs.org For instance, hafnium(IV) and zirconium(IV) salts have been shown to be effective catalysts for direct ester condensations.

Temperature and Reaction Time : The reaction is typically conducted at the reflux temperature of the alcohol used. operachem.com Microwave-assisted heating has emerged as a technique to significantly reduce reaction times and improve yields for substituted benzoic acids. academicpublishers.orgresearchgate.net

A general procedure involves dissolving the carboxylic acid in a large excess of absolute ethanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture under reflux for several hours until completion, often monitored by thin-layer chromatography. rsc.orgnsf.gov The workup typically involves neutralizing the acid catalyst, extracting the ester into an organic solvent, and purifying it via distillation or chromatography. rsc.orgprepchem.com

Table 1: Representative Conditions for Fischer Esterification of Substituted Benzoic Acids

| Carboxylic Acid Precursor | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodobenzoic Acid | Ethanol | Thionyl Chloride (activator) | Reflux, 3h | Not specified, but effective | prepchem.com |

| 3-Hydroxy-4-iodobenzoic Acid | Methanol | H₂SO₄ | Reflux, overnight | Not specified, used crude | rsc.org |

| Benzoic Acid (General) | Ethanol | H₂SO₄ | Reflux, 2-6h | ~90-95% | operachem.comnsf.gov |

| Substituted Benzoic Acids | Various Alcohols | H₂SO₄ | Microwave, 120°C | Good to Excellent | researchgate.net |

Transesterification Routes to "this compound"

Transesterification is an alternative route where an existing ester, such as a methyl or benzyl (B1604629) ester of 3-ethoxy-4-iodobenzoic acid, is converted to the ethyl ester by reaction with ethanol. This method is particularly useful if, for instance, the methyl ester is more readily available. The reaction is typically catalyzed by either an acid or a base.

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. Base-catalyzed transesterification, often using an alkoxide like sodium ethoxide, is generally faster but requires anhydrous conditions to prevent saponification of the ester.

Recent advancements have highlighted palladium-catalyzed transesterification reactions, which can occur under specific conditions. For example, during some cross-coupling reactions, the presence of an ethoxy source and a palladium catalyst can lead to the formation of an ethyl ester from a methyl ester. While often an unintended side reaction, this pathway could potentially be optimized for synthetic purposes.

Table 2: Comparison of Transesterification Catalysis

| Catalyst Type | Typical Reagents | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, HCl, p-TsOH | Simple, common reagents. | Reversible; requires excess ethanol. |

| Base-Catalyzed | NaOEt, K₂CO₃ | Often faster and not readily reversible. | Sensitive to water (saponification risk). |

| Organometallic | Pd-complexes | Can occur under specific, mild conditions. | Less common for simple transesterification; may require specific co-reagents. |

Enzymatic and Biocatalytic Approaches to Ester Formation

Biocatalysis, particularly using lipases, offers a green and highly selective alternative for ester synthesis. researchgate.net Lipases can catalyze esterification under mild, aqueous or non-aqueous conditions, often with high chemo-, regio-, and stereoselectivity. instras.com This method avoids the use of harsh acids or bases and can be advantageous for sensitive substrates.

The lipase-catalyzed esterification of 3-ethoxy-4-iodobenzoic acid with ethanol would proceed via an acyl-enzyme intermediate. The reaction's efficiency can be influenced by the choice of lipase, solvent (or lack thereof), water activity, and temperature. researchgate.netinstras.com Recent research has shown that esterification can be effectively performed in aqueous micellar media using surfactants, which helps to solubilize hydrophobic substrates and drive the reaction. nsf.govrsc.org The use of natural deep eutectic solvents (NADES) as a medium for lipase-catalyzed reactions is also a growing area of interest. mdpi.com

A significant advantage of enzymatic methods is the high selectivity for primary alcohols, which is relevant for the synthesis of the target ethyl ester. nsf.gov

Table 3: Factors in Lipase-Catalyzed Esterification

| Parameter | Description | Significance |

|---|---|---|

| Lipase Source | Enzymes from different microorganisms (e.g., Candida antarctica, Rhizomucor miehei) have varying activities and specificities. | Crucial for optimizing conversion and selectivity. |

| Reaction Medium | Can be organic solvents (e.g., hexane), ionic liquids, deep eutectic solvents, or aqueous micellar systems. | Affects enzyme stability, substrate solubility, and reaction equilibrium. |

| Water Activity | A low water content is necessary to shift the equilibrium from hydrolysis to synthesis. | A critical parameter to control for achieving high ester yields. instras.com |

| Temperature | Typically mild (e.g., 30-60 °C) to maintain enzyme activity. | Balances reaction rate with enzyme stability. |

Regioselective Iodination Techniques for Ethoxy-Substituted Benzoates

The alternative synthetic route involves the direct iodination of ethyl 3-ethoxybenzoate. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution to ensure the iodine atom is introduced at the C-4 position.

Electrophilic Aromatic Iodination Mechanisms and Selectivity Control

In the electrophilic aromatic substitution of ethyl 3-ethoxybenzoate, the directing effects of the two substituents on the benzene (B151609) ring are paramount.

The ethoxy group (-OEt) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. fiveable.memasterorganicchemistry.commasterorganicchemistry.com It strongly activates the positions ortho (C-2, C-6) and para (C-4) to it.

The ethyl ester group (-COOEt) is a deactivating, meta-directing group, withdrawing electron density from the ring. masterorganicchemistry.com It directs incoming electrophiles to the C-5 position.

When both groups are present, the powerful activating effect of the ethoxy group dominates the directing outcome. fiveable.me Therefore, the incoming electrophile (I⁺) is directed to the positions activated by the ethoxy group. Of the available activated positions (C-2, C-4, and C-6), the C-4 position is sterically the most accessible and is also the para position, which is often favored. The C-2 position is sterically hindered by the adjacent ethoxy group, and the C-6 position is hindered by the adjacent ester group. This combination of electronic and steric factors results in high regioselectivity for iodination at the C-4 position.

Common iodinating systems for activated aromatic rings include molecular iodine (I₂) combined with an oxidizing agent (e.g., nitric acid, hydrogen peroxide, Oxone) or a Lewis acid activator. fiveable.meacsgcipr.org N-Iodosuccinimide (NIS) is another widely used reagent, often in the presence of an acid catalyst, that provides a source of electrophilic iodine under milder conditions. nih.govnih.gov

Table 4: Common Reagents for Electrophilic Aromatic Iodination

| Reagent System | Active Electrophile (Proposed) | Typical Conditions | Reference |

|---|---|---|---|

| I₂ / Oxidant (e.g., HNO₃, H₂O₂) | I⁺ or polarized I₂ | Acidic medium, variable temperature | acsgcipr.org |

| N-Iodosuccinimide (NIS) | I⁺ | Acetonitrile (B52724) or DMF, often with acid catalyst (e.g., TFA, H₂SO₄) | nih.govgoogle.com |

| Iodine Monochloride (ICl) | I⁺ (from polarized I-Cl bond) | Inert solvent (e.g., CH₂Cl₂, CCl₄) | nih.gov |

| I₂ / Silver Salts (e.g., AgNO₃, Ag₂SO₄) | I⁺ (generated via precipitation of AgI) | Ethanol or other polar solvents, room temperature | nih.gov |

Catalytic Iodination Methodologies (e.g., metal-catalyzed, hypervalent iodine reagents)

Modern synthetic chemistry increasingly utilizes catalytic methods to improve efficiency and reduce waste. For the iodination of ethyl 3-ethoxybenzoate, both metal-catalyzed and hypervalent iodine-based catalytic systems are relevant.

Metal-catalyzed iodination often involves transition metals like palladium or iridium that can direct C-H activation. While many of these methods are designed for less activated C-H bonds, protocols for electron-rich substrates exist. For example, Pd(II)-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed for various aromatic systems, offering an operationally simple method. nih.gov

Hypervalent iodine reagents can act as both stoichiometric iodinating agents and, in some cases, as catalysts or pre-catalysts. Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or iodosylbenzene can be used in catalytic amounts in conjunction with a terminal oxidant (like m-CPBA) and an iodine source (e.g., LiBr for bromination, adaptable for iodination). organic-chemistry.org These methods are prized for their mild reaction conditions and high regioselectivity, which is particularly effective for electron-rich aromatic compounds like ethyl 3-ethoxybenzoate. organic-chemistry.org

Table 5: Examples of Catalytic Iodination Systems

| Catalytic System | Iodine Source | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ | I₂ | Uses I₂ as the sole oxidant; suitable for various heterocycles and amides. | nih.gov |

| Iodobenzene (cat.) / m-CPBA | Lithium Bromide (for bromination) | Catalytic hypervalent iodine cycle; mild conditions, high regioselectivity for electron-rich arenes. | organic-chemistry.org |

| Ir(III) complex | NIS | Directs ortho-iodination of benzoic acids; demonstrates metal-catalyzed C-H activation. |

Green Chemistry Approaches to Aromatic Iodination

Traditional methods for the iodination of aromatic rings often rely on harsh reagents and produce significant chemical waste. In contrast, green chemistry offers more environmentally benign alternatives. These modern approaches prioritize the use of safer solvents, less hazardous reagents, and catalytic systems to minimize environmental impact.

Several eco-friendly methods for aromatic iodination have been developed. scispace.comnih.govasianpubs.orgorganic-chemistry.orgbenthamdirect.comingentaconnect.comthieme-connect.com One such approach involves the use of molecular iodine with an oxidizing agent in a more benign solvent system. For instance, the combination of iodine and iodic acid in polyethylene (B3416737) glycol (PEG-400) provides a convenient and eco-friendly procedure for the iodination of various aromatic compounds. benthamdirect.comingentaconnect.com This method offers advantages such as a simple reaction procedure, easy isolation of products, and high yields. benthamdirect.comingentaconnect.com

Another green strategy employs sodium percarbonate as a stable, inexpensive, and easy-to-handle oxidant for the oxidative iodination of arenes. nih.gov This method can utilize either molecular iodine or potassium iodide as the iodine source and is applicable to a wide range of aromatic compounds. nih.gov Similarly, the use of a urea-hydrogen peroxide adduct (UHP) as an oxidant offers a safe and sustainable alternative to traditional methods. organic-chemistry.org

Solvent-free conditions represent another significant advancement in green iodination. tandfonline.commdpi.com For example, the reaction of aromatic substrates with an iodine-silver nitrate (B79036) combination in a solid state can produce aryl iodides in high yields without the need for a solvent. tandfonline.com Mechanical grinding of pyrimidine (B1678525) derivatives with solid iodine and silver nitrate also provides a rapid and high-yielding route to iodinated products under solvent-free conditions. mdpi.com

The following table summarizes various green iodination methods and their key features:

| Reagents | Conditions | Key Advantages | Reference |

|---|---|---|---|

| NaIO3 / Na2SO3 / HCl | Aqueous | High yields for activated arenes | scispace.com |

| I2 or KI / Sodium Percarbonate | Varied | Eco-friendly, cheap, stable oxidant | nih.gov |

| NaIO4 / H2O2 / H2SO4 | Aqueous ethanol | Excellent yields for moderately active arenes | asianpubs.org |

| I2 / Urea-Hydrogen Peroxide (UHP) | Ethyl acetate (B1210297) or solvent-free | Safe, stable oxidant | organic-chemistry.org |

| I2 / AgNO3 | Solvent-free | High yields for activated and deactivated arenes | tandfonline.com |

| I2 / HIO3 / PEG-400 | PEG-400 | Simple procedure, easy isolation, quantitative yields | benthamdirect.comingentaconnect.com |

Etherification Protocols for Phenolic Precursors

The introduction of an ethoxy group onto a phenolic precursor is a critical step in the synthesis of this compound. This is typically achieved through etherification reactions, with the Williamson ether synthesis being a classic and widely used method.

Williamson Ether Synthesis Applied to Hydroxy-Iodobenzoates

The Williamson ether synthesis is a robust and versatile method for forming ethers. wikipedia.org In the context of synthesizing this compound, this reaction would involve the deprotonation of a hydroxy-iodobenzoate precursor to form a phenoxide ion, which then acts as a nucleophile. wikipedia.orgmendelset.comlumenlearning.comlibretexts.org This nucleophile subsequently displaces a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the desired ether linkage. wikipedia.orgmendelset.comlumenlearning.comlibretexts.org

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group. mendelset.comfrancis-press.com The choice of base is crucial; for phenolic hydroxyl groups, which are more acidic than alcoholic hydroxyls, weaker bases like sodium carbonate or potassium carbonate can be employed. francis-press.com The reaction conditions, including the solvent and temperature, are optimized to ensure high yields and minimize side reactions. francis-press.com

A key consideration in the Williamson ether synthesis is the nature of the alkylating agent. Primary alkyl halides are preferred as they are most susceptible to SN2 attack. wikipedia.org The use of secondary or tertiary alkyl halides can lead to competing elimination reactions.

Catalyst Development for Selective Ethoxylation

Recent research has focused on developing catalytic systems to improve the efficiency and selectivity of etherification reactions. frontiersin.orgnih.govgoogle.comrsc.orgcsic.esacs.orgresearchgate.netukm.edu.my For the ethoxylation of phenolic precursors, various catalysts have been explored to facilitate the reaction under milder conditions and with greater control.

Palladium-catalyzed reactions have emerged as a powerful tool for forming C-O bonds. frontiersin.orgnih.gov For instance, palladium complexes can catalyze the allylic etherification of phenols, demonstrating the potential for metal-catalyzed approaches in ether synthesis. frontiersin.orgnih.gov While not a direct ethoxylation, this highlights the utility of transition metals in forming aryl ethers.

Zeolite catalysts have also shown promise in the selective ethoxylation of alkenes, which could be adapted for phenolic substrates. rsc.orgresearchgate.net Zeolite beta, for example, has been used for the liquid-phase ethoxylation of 1-hexene (B165129) with ethanol, demonstrating high selectivity for the formation of 2-ethoxyhexane. rsc.orgresearchgate.net The acidic properties of zeolites can be tuned to optimize catalytic activity and selectivity.

The following table provides examples of catalytic systems used in etherification reactions:

| Catalyst | Substrate | Reactant | Key Features | Reference |

|---|---|---|---|---|

| PdCl2(dppf) | Phenols | Vinyl ethylene (B1197577) carbonate | Efficient conversion to allylic aryl ethers | frontiersin.orgnih.gov |

| Sulfated Group IB metal oxide | Phenols | Alcohols/Ethers | High conversion and selectivity for O-alkylation | google.com |

| Zeolite beta | 1-Alkenes | Ethanol | High selectivity for 2-ethoxyalkanes | rsc.orgresearchgate.net |

| Noble metals (Pd, Pt) | Ethoxylated fatty alcohols | - | Oxidation to carboxylic acids with high yields | csic.es |

Novel Protecting Group Strategies in Synthesis of Ethoxy Moieties

In complex organic syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. wikipedia.orgorganic-chemistry.org The synthesis of molecules containing ethoxy moieties may require the use of protecting groups to ensure the selective formation of the desired product.

While the ethoxy group itself is relatively stable, the synthesis of its precursors or reactions on other parts of the molecule might necessitate the temporary protection of other functional groups. For example, in a molecule with multiple hydroxyl groups, a protecting group strategy would be essential to achieve selective ethoxylation of a specific hydroxyl group. nih.gov

Common protecting groups for hydroxyl groups include ethers, esters, and acetals. wikipedia.orgnih.gov The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal (deprotection) once it is no longer needed. organic-chemistry.org An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others, which is crucial in multistep syntheses. organic-chemistry.org

For instance, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been developed as a base-sensitive protecting group for hydroxyls. nih.gov It is stable under acidic conditions but can be readily removed with mild bases. nih.gov Acetal protecting groups, such as ethoxyethyl (EE), are stable under basic conditions and are useful in syntheses involving organometallic reagents. acs.org

Multicomponent Reaction Strategies Incorporating "this compound" Structural Motifs

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. acs.orgbeilstein-journals.orgnih.gov The structural motif of this compound, with its reactive iodo group and ester functionality, makes it a valuable component in the design of novel MCRs.

The aryl iodide functionality is particularly useful in transition metal-catalyzed cross-coupling reactions, which can be incorporated into MCRs. For example, a palladium-catalyzed process could involve the oxidative addition of the aryl iodide to the palladium center, followed by reaction with other components. researchgate.net

Research has shown the successful use of aryl halides in photoredox-driven three-component couplings with olefins and oxygen. acs.org This suggests the potential for this compound to participate in similar reactions, leading to the formation of complex molecules with new C-C and C-O bonds.

The development of MCRs involving this compound structural motifs can lead to the rapid and efficient synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Exploration of Chemical Reactivity and Transformation Pathways of Ethyl 3 Ethoxy 4 Iodobenzoate

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety

The iodine atom in ethyl 3-ethoxy-4-iodobenzoate makes the aryl moiety particularly susceptible to palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The high reactivity of the carbon-iodine bond facilitates oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. libretexts.org

Suzuki-Miyaura Coupling Investigations with Diverse Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided results, the general principles are well-established for similar aryl iodides like ethyl 4-iodobenzoate (B1621894). nih.govdur.ac.uk These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base. acs.org The choice of base and solvent can significantly influence the reaction's efficiency. The reaction of aryl iodides with various aryl and vinyl boronic acids allows for the synthesis of a wide array of biaryl and styrenyl compounds. For instance, the coupling of an aryl iodide with an arylboronic acid would yield a biphenyl (B1667301) derivative.

A general representation of the Suzuki-Miyaura coupling is shown below:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Iodide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | Ethyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene (B28343)/Ethanol (B145695)/Water | >95 |

| 2 | Methyl 4-iodobenzoate | 3-Methoxyphenyltriethoxysilane | Pd(PPh3)4/CuI | TBAF | THF/H2O | 93 rsc.org |

| 3 | 4-Iodoanisole | Arylboronic Acid | Pd(OAc)2 | K3PO4 | DMF | High |

This table represents typical conditions and yields for Suzuki-Miyaura reactions involving similar aryl iodides and is for illustrative purposes.

Heck Reaction Studies with Various Olefinic Partners

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. libretexts.org The reaction of this compound with various olefinic partners would lead to the formation of cinnamate (B1238496) derivatives. For example, its reaction with ethyl acrylate (B77674) would yield a diethyl 3-ethoxy-4-vinylbenzoate derivative. The reaction is typically catalyzed by a palladium(II) source, which is reduced in situ to palladium(0). libretexts.org The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction. libretexts.org Intramolecular Heck reactions are also a powerful tool for constructing cyclic systems. nih.gov

A general scheme for the Heck reaction is as follows:

Table 2: Examples of Heck Reactions with Aryl Iodides

| Entry | Aryl Iodide | Olefin | Catalyst | Base | Solvent | Product |

| 1 | Iodobenzene | Ethyl acrylate | Pd(OAc)2 | Et3N | DMF | Ethyl cinnamate |

| 2 | Methyl 4-iodobenzoate | Methyl acrylate | PdCl2/AgTFA | - | - | (E)-methyl 3-(4-(methoxycarbonyl)phenyl)acrylate rsc.org |

| 3 | o-Iodophenylacetyl chloride derivative | Alkene | Pd(OAc)2 | P(o-tol)3/Ag2CO3 | Toluene | Dibenzoazocinone derivative nih.gov |

This table illustrates the versatility of the Heck reaction with various aryl iodides and olefins.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl alkynes. beilstein-journals.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.netbeilstein-journals.org The reaction of this compound with a terminal alkyne like phenylacetylene (B144264) would produce an ethyl 3-ethoxy-4-(phenylethynyl)benzoate. The reaction conditions are generally mild and tolerate a wide range of functional groups. beilstein-journals.org Copper-free Sonogashira protocols have also been developed. beilstein-journals.org

The general transformation in a Sonogashira coupling is depicted below:

Table 3: Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Iodide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | Ionic Liquid | >98 beilstein-journals.org |

| 2 | 4-Iodo-5-aryl-thieno[a]dibenzothiophene | Terminal Alkyne | Pd(PPh3)2Cl2 | CuI | Et3N | Toluene/THF | - researchgate.net |

| 3 | Iodobenzene | Phenylacetylene | PdCl2(PPh3)2 | - | - | Ionic Liquid | >98 beilstein-journals.org |

This table provides examples of Sonogashira coupling reactions, highlighting both copper-catalyzed and copper-free systems.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and stereospecificity. The coupling of this compound with an organozinc reagent, such as an alkylzinc or arylzinc halide, would lead to the formation of a new carbon-carbon bond at the 4-position of the benzoate (B1203000) ring. For example, a reaction with an arylzinc reagent would yield a biaryl product. uni-muenchen.de The active catalytic species is typically a palladium(0) complex. researchgate.net

A general representation of the Negishi coupling is:

Table 4: Negishi Coupling of Aryl Iodides with Organozinc Reagents

| Entry | Aryl Iodide | Organozinc Reagent | Catalyst | Notes | Yield (%) |

| 1 | Ethyl 4-iodobenzoate | Arylzinc reagent | Ni-catalyst | Synthesis of functionalized diarylmethanes | 61 uni-muenchen.de |

| 2 | Ethyl 4-iodobenzoate | Arylzinc reagent | Ni-catalyst | Synthesis of polyfunctionalized biphenyls | 89 uni-muenchen.de |

| 3 | Aryl Iodides | Alkylzinc chlorides | Pd(OAc)2/Bu4NBr | Effective at low temperatures | Moderate to good researchgate.net |

This table showcases the application of Negishi coupling for the synthesis of complex molecules.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the arylation of amines with aryl halides. The reaction of this compound with a primary or secondary amine would result in the corresponding N-aryl amine derivative. This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction and can influence the scope of the amine coupling partner.

The general transformation is as follows:

Table 5: Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |

| 1 | Aryl Bromide | Amine | PdCl2(o-tolyl3)2 | - | LiHMDS | Toluene |

| 2 | Aryl Bromide | Amine | PdCl2(o-tolyl3)2 | - | NaOtBu | Toluene |

| 3 | Methyl 2-iodobenzoates | Glycosyl thiols | Pd(OAc)2 | Xantphos | NEt3 | Dioxane |

This table provides representative conditions for the Buchwald-Hartwig amination.

Catalyst Development and Ligand Effects in Cross-Coupling of "this compound"

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the nature of the catalyst and the ligands employed. Research in this area focuses on developing more active, stable, and selective catalytic systems. For instance, the use of specific phosphine ligands can significantly enhance the rate and yield of the reaction. nih.gov The choice of palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, can also impact the catalytic activity. nih.gov In some cases, ligand-free systems or the use of N-heterocyclic carbene (NHC) ligands have shown great promise. The development of catalysts that operate at very low loadings (ppm levels) is an important goal for making these processes more sustainable and cost-effective. acs.org The solvent and base also play a crucial role in the catalytic cycle, influencing catalyst stability and reactivity. nih.govscielo.br

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type reactions)

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Ullmann reaction, a classic example, traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl. ambeed.com More broadly, Ullmann-type reactions encompass copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles. organic-chemistry.org

In the context of "this compound," the presence of the iodine atom makes the aromatic ring susceptible to such coupling reactions. Research has shown that similar 3-halo-4-alkoxy benzoates can participate in copper(I)-catalyzed Grignard cross-coupling reactions. For instance, studies on related systems have demonstrated successful coupling with terminally brominated polyprenyl chains. gatech.edu These reactions highlight the utility of copper catalysis in forming new carbon-carbon bonds at the C4 position of the benzoate ring. The general mechanism involves the formation of an organocopper intermediate, which then reacts with the coupling partner. organic-chemistry.org While specific data for the Ullmann condensation of "this compound" itself is not prevalent in the provided search results, the reactivity of analogous compounds suggests its potential as a substrate in these transformations.

One study detailed the copper-catalyzed Grignard cross-coupling of various 3-halo-4-alkoxy benzoates. gatech.edu The efficiency of the coupling was found to be dependent on the nature of the halide, the ether and ester substitutions, and the reaction temperature. For instance, using isopropylmagnesium chloride (iPrMgCl) as the Grignard reagent, aryl iodides generally showed high conversion to the active aryl Grignard intermediate at temperatures of -15°C and -40°C. gatech.edu

| Aryl Halide Substituent | Grignard Reagent | Temperature (°C) | Yield of Coupled Product (%) | Reference |

| Methyl 3-iodo-4-methoxybenzoate | iPrMgCl | -15 | High | gatech.edu |

| Methyl 3-iodo-4-methoxybenzoate | iPrMgCl | -40 | High | gatech.edu |

| Ethyl 3-iodo-4-ethoxybenzoate | iPrMgCl | -40 | High | gatech.edu |

Nucleophilic Aromatic Substitution (SNAr) Studies on the Iodinated Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those bearing a leaving group and activated by electron-withdrawing substituents. nih.gov The iodine atom in "this compound" can act as a leaving group in SNAr reactions. The reaction is facilitated by the presence of the electron-withdrawing ester group, which helps to stabilize the intermediate Meisenheimer complex. whiterose.ac.uk

While direct studies on "this compound" are limited in the provided results, the principles of SNAr are well-established for similar aryl halides. For example, electron-poor aryl fluorides have been shown to undergo substitution with alkoxides. whiterose.ac.uk The success of these reactions often depends on the electronic nature of the aromatic ring and the nucleophile's strength. nih.govwhiterose.ac.uk It is plausible that "this compound" could react with strong nucleophiles, such as alkoxides or amines, under appropriate conditions to displace the iodide.

Reduction Reactions of the Aryl Iodide to Aryl Hydrogen or Other Functional Groups

The carbon-iodine bond in aryl iodides is susceptible to reduction, leading to the formation of an aryl-hydrogen bond (dehalogenation) or conversion to other functional groups. Various methods have been developed for the reduction of aryl halides. conicet.gov.aroup.com

One common approach involves radical reduction. For instance, water-soluble diarylsilanes, in the presence of a radical initiator like triethylborane, have been shown to effectively reduce aryl iodides in aqueous media. oup.com Studies on potassium o-iodobenzoate have demonstrated that the iodine atom is readily abstracted by a silyl (B83357) radical. oup.com This suggests that "this compound" could undergo similar deiodination under radical conditions.

Another method for aryl iodide reduction involves the use of organosilicon reagents. nih.gov Although not directly referencing "this compound," these methods show broad applicability for a range of functionalized aryl iodides.

Hydrolysis and Transamidation Reactions of the Ester Functionality

The ethyl ester group in "this compound" is a key functional handle that can be readily transformed.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, "3-ethoxy-4-iodobenzoic acid." This reaction is typically carried out under basic conditions, for example, by stirring with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) at room temperature. google.com The resulting carboxylate salt can then be acidified to yield the free carboxylic acid. This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for subsequent reactions.

Transamidation: The ester can also be converted directly to an amide through a process called transamidation. This can be achieved by reacting the ester with an amine. For example, a related compound, ethyl 4-iodobenzoate, has been converted to 4-iodo-N,N-dimethylbenzamide by treatment with dimethylamine (B145610) hydrochloride and a base like sodium methoxide (B1231860) in methanol. uni-muenchen.de Manganese-mediated reductive transamidation of tertiary amides with nitroarenes has also been reported as a synthetic strategy. wisc.edu Transamidase enzymes can also be used for the ligation of acyl donors to form amide bonds. google.com

Investigation of the Ethoxy Group's Influence on Reaction Selectivity and Kinetics

The ethoxy group at the 3-position of the benzene (B151609) ring is expected to exert a significant electronic and steric influence on the reactivity of "this compound."

Electronic Effects: The ethoxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring. In electrophilic aromatic substitution reactions, it would act as an ortho-, para-director. However, in the context of the reactions discussed here, its primary electronic role is to modulate the electron density of the ring, which can affect the rates of reactions like copper-catalyzed couplings and nucleophilic aromatic substitutions. For example, in copper-catalyzed Grignard cross-coupling reactions of 3-halo-4-alkoxy benzoates, the nature of the alkoxy group (e.g., methoxy (B1213986) vs. ethoxy) was found to influence the yield of the coupled product, with doubly methylated aryl substituents providing slightly better yields than their ethylated counterparts in one study. gatech.edu

Steric Effects: The ethoxy group also imparts steric hindrance around the C3 and C4 positions of the ring. This steric bulk can influence the approach of reagents and catalysts, thereby affecting reaction selectivity and kinetics. For instance, in reactions involving the ortho-position (C3), the ethoxy group could hinder the approach of a bulky reagent. The kinetics of hydrolysis and methanolysis of a related compound, ethyl 3-ethoxy-3-iminopropanoate, have been studied, revealing that the rate-limiting step and the decomposition of the tetrahedral intermediate are influenced by the substituents. grafiati.com While this is not a direct study on "this compound," it highlights the kind of kinetic influence the ethoxy group can have.

Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 3 Ethoxy 4 Iodobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the complete covalent structure of an organic molecule in solution. For Ethyl 3-ethoxy-4-iodobenzoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two different ethyl groups (the ester and the ether). The aromatic region should feature three protons with splitting patterns dictated by their coupling constants. The ethyl ester group would present as a quartet and a triplet, as would the ethoxy group, but at different chemical shifts due to their distinct electronic environments.

The ¹³C NMR spectrum would correspondingly show 11 distinct carbon signals, including the carbonyl carbon of the ester, the six aromatic carbons (four of which are protonated and two are quaternary), and the four aliphatic carbons of the two ethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| - | C=O | - | ~165 | - |

| 1 | C-COOEt | - | ~132 | - |

| 2 | Ar-H | ~7.6 (d) | ~129 | Doublet |

| 3 | C-OEt | - | ~158 | - |

| 4 | C-I | - | ~90 | - |

| 5 | Ar-H | ~7.8 (d) | ~140 | Doublet |

| 6 | Ar-H | ~7.1 (dd) | ~114 | Doublet of Doublets |

| Ester | -OCH₂CH₃ | ~4.3 (q) | ~61 | Quartet |

| Ester | -OCH₂CH₃ | ~1.4 (t) | ~14 | Triplet |

| Ether | -OCH₂CH₃ | ~4.1 (q) | ~65 | Quartet |

| Ether | -OCH₂CH₃ | ~1.5 (t) | ~15 | Triplet |

To confirm the assignments predicted in Table 1, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent protons within each ethyl group (quartet to triplet) and between the aromatic protons on the benzene (B151609) ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link each proton signal to its attached carbon atom, for instance, connecting the aromatic proton signals to their corresponding aromatic carbon signals and the methylene (B1212753) (-CH₂-) protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular fragments. For example, HMBC would show a correlation from the methylene protons of the ethyl ester to the carbonyl carbon, and from the aromatic proton at position 2 to the carbonyl carbon, thus connecting the ethyl ester group to the benzene ring. Similarly, correlations from the methylene protons of the ethoxy group to the aromatic carbon at position 3 would confirm its location.

NOESY (Nuclear Overhauser Effect Spectroscopy): Since this compound is not chiral and lacks complex stereochemistry, the primary use of NOESY would be to confirm spatial proximities. A key NOESY correlation would be expected between the protons of the ethoxy group's methylene (-OCH₂-) and the aromatic proton at position 2, confirming the orientation of the ethoxy substituent.

There are no published dynamic NMR studies for this compound. However, the molecule possesses rotational barriers that could be investigated using variable-temperature NMR experiments. The rotation around the aryl-O bond of the ethoxy group and the aryl-C bond of the ester group are two such possibilities. At very low temperatures, this rotation could become slow enough on the NMR timescale to cause broadening or splitting of the signals for the aromatic protons or the ethoxy group, allowing for the calculation of the energy barrier to rotation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, expected around 1720-1700 cm⁻¹. Other key bands would include C-O stretching vibrations for the ester and ether linkages in the 1300-1000 cm⁻¹ region, aromatic C=C stretching bands around 1600-1450 cm⁻¹, and C-H stretching vibrations for both aromatic (~3100-3000 cm⁻¹) and aliphatic (~3000-2850 cm⁻¹) protons. The C-I stretch would appear at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would likely give a strong Raman signal. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. Raman is often more sensitive to non-polar bonds, making it useful for analyzing the C-C backbone and the C-I bond.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 3000-2850 | Strong | Medium |

| C=O Stretch | Ester | 1720-1700 | Very Strong | Medium |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong | Strong |

| C-O Stretch | Ester, Ether | 1300-1000 | Strong | Weak |

| C-I Stretch | Aryl-Iodide | 600-500 | Medium | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula.

The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₁H₁₃IO₃) is 320.9858 Da. HRMS analysis would be expected to confirm this value with high precision.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation pathways.

Proposed Fragmentation Pathway:

Loss of an ethoxy radical (-•OCH₂CH₃): This is a common fragmentation for esters, leading to a prominent acylium ion.

[M - 45]⁺: m/z ~275

Loss of an ethyl radical (-•CH₂CH₃): Cleavage of the ethyl group from the ester oxygen.

[M - 29]⁺: m/z ~291

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: If sterically feasible, this rearrangement involving the ethyl ester could lead to a radical cation.

[M - 28]⁺•: m/z ~292

Loss of the entire ester group: Cleavage of the C-C bond between the ring and the carbonyl group.

Loss of iodine radical (-•I): Cleavage of the C-I bond.

[M - 127]⁺: m/z ~193

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

To date, the single-crystal X-ray structure of this compound has not been reported in crystallographic databases. If suitable single crystals could be grown, this technique would provide the definitive solid-state structure.

The analysis would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the benzene ring and the conformation of the ethoxy and ethyl ester substituents relative to the ring. Furthermore, it would reveal the crystal packing arrangement, showing how individual molecules interact in the solid state. Potential intermolecular interactions that could be identified include weak C-H···O hydrogen bonds and, notably, halogen bonding, where the electrophilic region of the iodine atom interacts with a nucleophilic atom (like an ester oxygen) of a neighboring molecule. Studies on related iodo-substituted benzoates have revealed such packing motifs. google.comaromsyn.com

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light.

This compound is an achiral molecule. It does not have any stereocenters and cannot exist as enantiomers. Therefore, it will not exhibit a CD spectrum.

The instruction "if applicable" pertains to potential chiral derivatives. If, for instance, a chiral alcohol (e.g., (R)- or (S)-2-butanol) were used instead of ethanol (B145695) in the synthesis, the resulting ester would be a chiral derivative. CD spectroscopy would then become a critical tool for confirming the synthesis of the specific enantiomer and studying its chiroptical properties. However, no such chiral derivatives or corresponding CD studies have been reported in the literature for this specific scaffold.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The rigorous assessment of purity and the effective separation of isomers are critical in the synthesis and application of specialty chemicals like this compound. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for achieving these analytical objectives. While specific published methods for this compound are not prevalent, standard principles of chromatography for substituted aromatic compounds are directly applicable.

Purity Assessment using Reverse-Phase HPLC (RP-HPLC)

The purity of this compound is typically determined using RP-HPLC, a method widely employed for the analysis of hydrophobic organic compounds. nih.govbme.hu In this technique, the compound is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used for elution, and retention is primarily governed by hydrophobic interactions.

For a compound like this compound, a C18 stationary phase is a common choice due to its high efficiency and selectivity for aromatic compounds. chromatographyonline.com The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. chromatographyonline.comsielc.com By adjusting the ratio of the organic modifier, the retention time of the compound can be precisely controlled to achieve optimal separation from impurities. sielc.com Detection is commonly performed using a UV detector, as the benzene ring in the benzoate (B1203000) structure provides strong chromophoric activity. nih.gov The purity is quantified by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Modern HPLC methods can confirm the purity of such compounds to be at least 95%. acs.org

Below is a representative, hypothetical RP-HPLC method suitable for the purity analysis of this compound, based on established methods for similar aromatic esters.

Table 1: Representative RP-HPLC Method for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Standard for hydrophobic aromatic compounds, providing high resolution. chromatographyonline.com |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Common eluent for aromatic esters, allowing for reasonable retention times. sielc.comnih.gov |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce run time. |

| Detection | UV at 254 nm | The aromatic ring exhibits strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Expected R.T. | 5-10 min | Dependent on exact conditions, but typical for a compound of this polarity. |

Isomer Separation

The synthesis of this compound can potentially yield various positional isomers, such as those with the ethoxy and iodo groups at different positions on the benzene ring. The separation of these closely related isomers is crucial for ensuring the correct chemical structure of the final product.

RP-HPLC is also a powerful technique for the separation of positional isomers of substituted aromatic compounds. sielc.comnih.gov The subtle differences in polarity and hydrophobicity between isomers, arising from the different positions of the ethoxy and iodo substituents, lead to differential interactions with the stationary phase. This results in distinct retention times, allowing for their separation and quantification. Fine-tuning the mobile phase composition, such as the organic modifier concentration and the use of ternary mixtures (e.g., methanol–acetonitrile–water), can enhance the selectivity and achieve baseline resolution of challenging isomer pairs. chromatographyonline.comsielc.com

While this compound itself is not chiral, the broader class of substituted benzoates often includes chiral molecules. For such compounds, chiral chromatography is essential for separating enantiomers. This specialized form of HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) benzoates and phenylcarbamates, are particularly effective for resolving a wide range of racemic compounds, including various esters. researcher.lifenih.govnih.govresearchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol or ethanol), plays a critical role in achieving enantioselectivity. nih.gov

Table 2: Chromatographic Techniques and Applications

| Technique | Application | Stationary Phase Example | Mobile Phase Example |

| Reverse-Phase HPLC | Purity assessment of the final product and separation from starting materials or by-products. | C18 (Octadecyl-silica) chromatographyonline.com | Acetonitrile/Water sielc.com |

| Reverse-Phase HPLC | Separation of positional isomers (e.g., Ethyl 2-ethoxy-5-iodobenzoate). | C18 or Phenyl-Hexyl | Methanol/Acetonitrile/Water chromatographyonline.com |

| Chiral HPLC | Hypothetical: Separation of enantiomers if a chiral center were present in the molecule. | Amylose tris(3,5-dimethylphenylcarbamate) nih.govnih.gov | Hexane/2-Propanol nih.gov |

Theoretical and Computational Chemistry Investigations of Ethyl 3 Ethoxy 4 Iodobenzoate

Computational Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters. These predictions are valuable for confirming experimental data and assigning spectral peaks.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. This involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretching, C-H bending).

While experimental spectra for related compounds like ethyl 4-iodobenzoate (B1621894) and ethyl 3-iodobenzoate (B1234465) are available, specific computational studies predicting the NMR and IR spectra for Ethyl 3-ethoxy-4-iodobenzoate are not found in the searched literature. chemicalbook.comnist.govchemicalbook.com

Modeling of Reaction Mechanisms and Transition States for Transformations Involving "this compound"

Modeling reaction mechanisms involves calculating the potential energy surface for a chemical transformation. This allows for the identification of transition states, intermediates, and the determination of activation energies, providing deep insight into reaction kinetics and pathways. This compound could be a substrate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) where the C-I bond is activated.

Despite its potential use in synthesis, no published computational studies were found that specifically model the reaction mechanisms and transition states for transformations involving this compound.

Conformational Analysis and Energy Minimization Studies

This compound possesses rotational freedom around several single bonds, particularly the C-O bonds of the ethoxy and ester groups. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. Energy minimization studies are performed to find the most stable, lowest-energy conformation (the global minimum).

A detailed conformational analysis and energy minimization study for this compound has not been reported in the scientific literature. Such a study would be essential for understanding the molecule's preferred shape, which influences its physical properties and biological interactions.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. Examples include:

Topological Polar Surface Area (TPSA): Relates to a molecule's polarity and ability to permeate membranes.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophilicity/hydrophobicity.

HOMO/LUMO Energies: Relate to electron-donating and accepting abilities.

Hardness and Softness: Describe resistance to change in electron distribution.

Some basic descriptors for this compound are available from chemical databases. chemscene.com However, a comprehensive study calculating a wide range of quantum chemical descriptors and establishing structure-reactivity relationships is not available.

| Descriptor | Calculated Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 35.53 Ų | chemscene.com |

| LogP | 2.8666 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Molecular Weight | 320.13 g/mol | sigmaaldrich.com |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could be used to study its behavior in different solvents, its aggregation properties, or its interactions with larger systems like proteins or surfaces. The simulations would reveal details about intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the iodine atom.

No published research was found that details molecular dynamics simulations performed on this compound.

Applications of Ethyl 3 Ethoxy 4 Iodobenzoate in Complex Molecule Synthesis

Precursor for Pharmacologically Active Compounds and Drug Discovery Research

The scaffold of Ethyl 3-ethoxy-4-iodobenzoate is of significant interest in medicinal chemistry and drug discovery, where it is classified as a key pharmaceutical intermediate. aromsyn.comechemi.com Its structure is incorporated into various frameworks designed to interact with biological targets. The dual functionality of the iodine atom for cross-coupling and the ester for amide bond formation allows for the systematic synthesis of compound libraries to explore structure-activity relationships (SAR).

Research in drug discovery has shown that the 3-ethoxy-4-substituted phenyl motif is a component of potent enzyme inhibitors. For instance, the related structure, 3-ethoxy-4-methoxybenzaldehyde, serves as a crucial intermediate in the synthesis of Apremilast. google.com Apremilast is a well-known inhibitor of phosphodiesterase 4 (PDE4), an enzyme class that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). google.comnih.gov The synthesis of Apremilast highlights the value of the 3-ethoxy substitution pattern in developing molecules for this target class. google.com

Furthermore, iodobenzoate derivatives are frequently employed as starting materials in the synthesis of kinase inhibitors. nottingham.ac.uknih.gov The iodine atom facilitates entry into palladium-catalyzed coupling reactions like the Suzuki and Sonogashira couplings, which are fundamental methods for constructing the core structures of many kinase inhibitors. nih.govgoogle.com While specific examples detailing the direct use of this compound are often found within proprietary patent literature, the established utility of closely related iodobenzoates in synthesizing inhibitors for targets like PI3K and Bcr-Abl underscores its potential as a valuable precursor for novel pharmacologically active compounds. nottingham.ac.uknih.gov

Building Block for Advanced Materials and Polymers

In the field of materials science, this compound and its isomers are recognized as valuable building blocks for creating advanced materials, including polymers and Metal-Organic Frameworks (MOFs). aromsyn.comambeed.comambeed.com MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis. sigmaaldrich.com

The functional groups on this compound allow it to be converted into a bifunctional "linker" necessary for MOF synthesis. uio.no A well-documented example involves the synthesis of linkers for the highly stable UiO-67 MOF, which uses a similar starting material, methyl 2-ethoxy-4-iodobenzoate. uio.no In this process, the iodo-precursor undergoes a Suzuki coupling reaction to form a substituted biphenyl (B1667301) structure. The ester groups are then hydrolyzed to carboxylic acids, creating the final dicarboxylate linker that connects the metal clusters. uio.no

The use of an ethoxy-substituted linker, derived from a precursor like this compound, allows for the precise tuning of the MOF's properties. The ethoxy group projects into the pores of the framework, modifying its hydrophobicity, steric environment, and guest-binding capabilities. uio.no This strategy demonstrates the compound's role in the rational design of functional materials with tailored characteristics. aromsyn.com

| Reaction Step | Reagents and Conditions | Role of Iodobenzoate Precursor | Reference |

|---|---|---|---|

| Suzuki Coupling | Iodobenzoate, Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene (B28343)/Ethanol (B145695)/Water), Reflux | Provides one of the aryl rings and the foundational ester groups for the biphenyl linker. | uio.noambeed.com |

| Saponification | Base (e.g., NaOH or KOH), Solvent (e.g., Ethanol/Water), Heat | The ethyl ester is hydrolyzed to a carboxylate, the functional group that coordinates to the metal cluster in the MOF. | uio.no |

Intermediate in the Synthesis of Natural Products and Their Analogues

While there is limited documentation of this compound being used in the total synthesis of naturally occurring products, its value is prominent in the synthesis of natural product analogues. Organic chemists often use versatile building blocks to create derivatives of complex natural products to enhance their biological activity, improve pharmacokinetic properties, or simplify their structure for easier synthesis. The functional handles on this compound make it an excellent starting point for such endeavors.

The synthesis of complex heterocyclic systems, such as indolizine (B1195054) derivatives, often relies on the coupling of functionalized building blocks. usp.br The iodo- and ester groups on the benzoate (B1203000) ring allow for its incorporation into larger, more complex scaffolds that can mimic portions of natural products. For example, in the synthesis of moenomycin analogues, a class of antibiotics, synthetic modifications are used to create novel derivatives with potentially improved properties. google.com Building blocks like this compound are ideal for introducing substituted aromatic moieties into such complex structures, enabling the exploration of new chemical space around a natural product core.

Scaffold for Combinatorial Chemistry Libraries

This compound is an ideal scaffold for the construction of combinatorial chemistry libraries, which are large collections of related compounds used in high-throughput screening for drug discovery and other applications. psu.eduresearchgate.net The molecule possesses two distinct and orthogonally reactive sites: the ethyl ester and the aryl iodide. This allows for a divergent synthetic strategy where a common core is elaborated into a large library of final products.

The typical synthetic route would involve two key steps:

Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a large library of diverse amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a first level of molecular diversity. nih.gov

Cross-Coupling: The aryl iodide at position 4 is a perfect handle for palladium-catalyzed cross-coupling reactions. It can be reacted with a library of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or organostannanes (Stille coupling) to introduce a second vector of diversity. google.comnih.gov

By combining a set of 'M' amines and 'N' coupling partners, a library of M x N unique compounds can be rapidly synthesized from the single this compound scaffold.

| Scaffold | Diversity Input 1 (Amine Library) | Diversity Input 2 (Boronic Acid Library) | Resulting Compound Structure |

|---|---|---|---|

| This compound (after hydrolysis) | Amine A | Boronic Acid X | A-CO-(C₆H₃(OEt))-X |

| Amine B | Boronic Acid Y | B-CO-(C₆H₃(OEt))-Y |

Development of Novel Reagents and Catalysts Utilizing the "this compound" Framework

The unique arrangement of functional groups on iodobenzoate frameworks, including this compound, makes them valuable starting points for the development of specialized chemical reagents. nih.govabx.deabx.de A significant application is in the creation of bifunctional chelating agents and prosthetic groups for bioconjugation and medical imaging.

A prominent example is the synthesis of reagents for radioiodination, such as N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB), which is used to label antibodies and peptides with radioactive iodine isotopes for therapeutic or diagnostic purposes. abx.deabx.de The synthesis of SGMIB precursors starts from a substituted iodobenzoate. abx.de The aryl iodide is either the site of radioiodination or is used as a handle to install other functionalities. The ester group is typically converted into a more reactive N-hydroxysuccinimide (NHS) ester, which readily reacts with amine groups (e.g., lysine (B10760008) residues) on proteins to form stable amide bonds. nih.gov

The general strategy involves:

Synthetic modification at the iodo-position if necessary.

Conversion of the benzoate ester into a highly reactive acylating agent (e.g., an NHS ester).

Conjugation of the resulting reagent to a biomolecule.

This approach allows the iodobenzoate framework to act as a stable linker, connecting a payload (like a radioisotope) to a biological vector. The 2-iodobenzoate (B1229623) moiety itself has also been explored as a protecting group that facilitates cleavage under specific conditions. epo.org

Synthesis and Comparative Reactivity of Derivatives and Analogues of Ethyl 3 Ethoxy 4 Iodobenzoate

Systematic Variation of the Ester Moiety (e.g., methyl, propyl, benzyl (B1604629) esters)

The ester group of 3-ethoxy-4-iodobenzoate can be readily modified, which in turn alters the compound's physical and chemical properties. The synthesis of these analogues typically involves the Fischer esterification of 3-ethoxy-4-iodobenzoic acid with the corresponding alcohol—methanol, propanol, or benzyl alcohol—often catalyzed by a strong acid or a reagent like thionyl chloride. prepchem.com

The nature of the ester group has a direct impact on the molecule's characteristics. For instance, increasing the length of the alkyl chain from methyl to propyl increases the lipophilicity and boiling point of the compound. The introduction of a benzyl ester provides a site for deprotection via hydrogenolysis, adding a layer of synthetic versatility. While the ester group is generally stable, it can undergo hydrolysis back to the carboxylic acid under basic or acidic conditions, or be reduced to an alcohol. vulcanchem.com

| Ester Derivative | Structure | Molecular Formula | Key Property Variation |

|---|---|---|---|

| Methyl 3-ethoxy-4-iodobenzoate |  | C10H11IO3 | Lower molecular weight, potentially higher solubility in polar solvents compared to larger esters. |

| Propyl 3-ethoxy-4-iodobenzoate |  | C12H15IO3 | Increased lipophilicity and boiling point compared to methyl and ethyl esters. |

| Benzyl 3-ethoxy-4-iodobenzoate |  | C16H15IO3 | Offers an alternative deprotection pathway (hydrogenolysis) to remove the ester group. |

Modification of the Alkoxy Group (e.g., methoxy (B1213986), propoxy, benzyloxy analogues)

Altering the alkoxy group at the C3 position offers another avenue for tuning the molecule's steric and electronic profile. The synthesis of these analogues can be achieved through a Williamson ether synthesis, starting from a precursor like ethyl 3-hydroxy-4-iodobenzoate and reacting it with an appropriate alkyl or benzyl halide. Syntheses for methoxy and butoxy analogues have been reported using this approach. rsc.org

The size and nature of the alkoxy group can exert significant influence. A smaller methoxy group has less steric bulk than a propoxy or a much larger benzyloxy group. This can affect the rate and selectivity of reactions at the adjacent C4 position. Electronically, all alkoxy groups are electron-donating through resonance, which activates the aromatic ring towards certain reactions.

| Alkoxy Analogue | Structure | Synthetic Precursor | Key Variation |

|---|---|---|---|

| Ethyl 3-methoxy-4-iodobenzoate |  | Ethyl 3-hydroxy-4-iodobenzoate + Methyl halide | Reduced steric hindrance compared to the ethoxy group. rsc.org |

| Ethyl 3-propoxy-4-iodobenzoate |  | Ethyl 3-hydroxy-4-iodobenzoate + Propyl halide | Increased lipophilicity and steric bulk. |

| Ethyl 3-benzyloxy-4-iodobenzoate |  | Ethyl 3-hydroxy-4-iodobenzoate + Benzyl halide | Introduces significant steric bulk and an aromatic ring in the side chain. |

Exploration of Different Halogen Substituents (e.g., bromo, chloro, fluoro analogues)

The identity of the halogen at the C4 position is arguably the most critical determinant of the compound's reactivity in cross-coupling reactions. The synthesis of bromo, chloro, and fluoro analogues typically begins with the correspondingly halogenated benzoic acid precursor. vulcanchem.com

The carbon-halogen (C-X) bond is the primary site for palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. vulcanchem.comdoi.orguio.no The reactivity of this bond is inversely proportional to its strength, following the general trend: C-I > C-B > C-Cl >> C-F. Consequently, this compound is the most reactive of these analogues in standard cross-coupling protocols, often proceeding under milder conditions and giving higher yields than its bromo or chloro counterparts. The fluoro analogue is generally unreactive under these conditions. This differential reactivity allows for selective and sequential cross-coupling reactions on polyhalogenated aromatic rings.

| Halogen Analogue | Structure | Relative Reactivity in Cross-Coupling |

|---|---|---|

| This compound |  | Highest |

| Ethyl 3-ethoxy-4-bromobenzoate |  | Intermediate vulcanchem.com |

| Ethyl 3-ethoxy-4-chlorobenzoate |  | Low |

Introduction of Additional Substituents on the Aromatic Ring

Further functionalization of the aromatic ring allows for the creation of highly complex molecules. Additional substituents can be introduced either by starting with a more substituted raw material or by performing reactions on the existing scaffold.

For example, Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is a complex analogue that features an additional chlorine atom at the C5 position and a substituted benzyloxy group at the C4 position, replacing the iodine. smolecule.com In another instance, Suzuki coupling was used to synthesize methyl 3-(4-(azidomethyl)phenyl)-5-bromobenzoate, demonstrating the addition of a large, functionalized phenyl group to the ring. rsc.org These modifications are crucial in fields like medicinal chemistry and materials science for fine-tuning a molecule's biological activity or physical properties. uio.nosmolecule.com

Comparative Studies on Reaction Rates, Selectivity, and Yields of Analogues

Comparative studies highlight how structural changes impact chemical transformations.

Reaction Rates: As noted, the rate of palladium-catalyzed cross-coupling reactions is highly dependent on the halogen, with the iodo derivative reacting fastest. vulcanchem.com For example, Heck reactions performed on mthis compound have been reported to proceed with high efficiency, achieving an 85% yield. rsc.org

| Analogue Type | Structural Change | Effect on Reactivity/Yield | Example Reaction |

|---|---|---|---|

| Halogen Substitution (I vs. Br) | Stronger C-Br bond vs. C-I bond | Slower reaction rates and potentially lower yields for the bromo analogue. vulcanchem.com | Suzuki Coupling |

| Isomeric Position | Bulky group moved from ortho to meta position relative to reaction site | Increased reaction yield due to reduced steric hindrance. nih.gov | Radio-iodination |

| Alkoxy Group Size (Methoxy vs. Propoxy) | Increased steric bulk with larger alkoxy group | May hinder catalyst approach, potentially lowering reaction rates at the C4 position. | Heck Coupling |

Structure-Activity Relationship (SAR) Studies of Functionalized Benzoate (B1203000) Esters